3-Butyl-5-methylisoxazole-4-carboxylic acid

Description

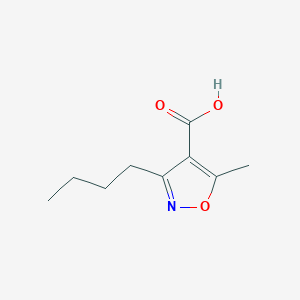

3-Butyl-5-methylisoxazole-4-carboxylic acid is a substituted isoxazole derivative characterized by a butyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structural uniqueness of this compound lies in its combination of a long alkyl chain (butyl) and a carboxylic acid group, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

3-butyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-3-4-5-7-8(9(11)12)6(2)13-10-7/h3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFRVEGDHRIZJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-methylisoxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature can yield isoxazole derivatives . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal catalysts, including high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology Useful in studying enzyme interactions and metabolic pathways.

- Medicine Isoxazole derivatives, including 3-Butyl-5-methylisoxazole-4-carboxylic acid, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents.

- Industry Utilized in developing new materials with specific properties.

This compound has significant potential for various biological applications. Research indicates that isoxazole-containing compounds often exhibit anti-inflammatory, analgesic, and antimicrobial properties. Studies suggest it may possess moderate antibacterial activity and act as a scaffold for developing new pharmaceuticals targeting specific biological pathways.

Biological Activity Overview

| Activity Type | Observations |

|---|---|

| Antibacterial | Moderate activity noted in preliminary studies |

| Anti-inflammatory | Potential based on structural analogs |

| Antioxidant | Not extensively studied but relevant to derivatives |

The biological activity of this compound involves interactions with biological targets, which can be studied through:

- Binding Affinity Assays Determining the compound's affinity for specific receptors or enzymes.

- Cell Viability Assays Evaluating cytotoxic effects against different cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines Evaluation of cytotoxic effects of isoxazole derivatives structurally similar to this compound has been performed. The most active compounds showed IC50 values around 15.48 μg/ml against HeLa cells and significantly reduced alpha-fetoprotein secretion in Hep3B cells, suggesting potential therapeutic applications in oncology.

- Anti-inflammatory Activity Isoxazole derivatives have been reported to exhibit selective COX-2 inhibition, which is crucial for developing anti-inflammatory agents. The structural attributes of these compounds suggest that modifications like the tert-butyl group may enhance selectivity and potency against inflammatory pathways.

Mechanism of Action

The mechanism of action of 3-Butyl-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties based on available

Key Observations:

- Acidity : The carboxylic acid group at position 4 allows for salt formation, distinguishing it from ester derivatives (e.g., ethyl 5-methylisoxazole-4-carboxylate) .

- Steric Effects: Bicyclic analogs (e.g., 3-Methyl-5-(5-methylisoxazol-3-yl)isoxazole-4-carboxylic acid) exhibit higher steric hindrance, which may reduce binding affinity in biological systems compared to monocyclic structures .

Physicochemical Properties

- Solubility : The carboxylic acid group improves aqueous solubility relative to ester derivatives. However, the butyl group may reduce solubility in polar solvents.

- Melting Point : Expected to be lower than aromatic analogs (e.g., compound 12h, mp 256–257°C) due to reduced crystallinity from the flexible butyl chain .

Biological Activity

3-Butyl-5-methylisoxazole-4-carboxylic acid, also known as 3-(tert-butyl)-5-methylisoxazole-4-carboxylic acid, is a heterocyclic compound with a significant potential for various biological applications. This article reviews its biological activity, focusing on its therapeutic potential, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 183.21 g/mol

- Structure : The compound features an isoxazole ring structure with a carboxylic acid functional group, contributing to its acidity and reactivity.

Biological Activity Overview

Research has indicated that compounds containing isoxazole moieties often exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, studies have suggested that this compound may possess moderate antibacterial activity and could serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways.

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Interaction studies have utilized techniques such as:

- Binding Affinity Assays : To determine the compound's affinity for specific receptors or enzymes.

- Cell Viability Assays : Evaluating cytotoxic effects against different cancer cell lines.

For instance, related isoxazole derivatives have shown promising results against cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer), with some derivatives achieving IC values in the low micromolar range .

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of a series of isoxazole derivatives, including those structurally similar to this compound. The most active compounds showed IC values around 15.48 μg/ml against HeLa cells and significantly reduced alpha-fetoprotein secretion in Hep3B cells, indicating potential therapeutic applications in oncology . -

Anti-inflammatory Activity :

Isoxazole derivatives have been reported to exhibit selective COX-2 inhibition, which is crucial for developing anti-inflammatory agents. The structural attributes of these compounds suggest that modifications like the tert-butyl group may enhance selectivity and potency against inflammatory pathways .

Comparative Analysis with Related Compounds

The unique structure of this compound differentiates it from other isoxazole derivatives. Below is a comparison table highlighting key structural analogs:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Methylisoxazole-4-carboxylic acid | CHNO | Lacks tert-butyl group; simpler structure |

| 3-Ethyl-5-methylisoxazole-4-carboxylic acid | CHNO | Ethyl instead of tert-butyl; different properties |

| 3-(tert-butyl)-4-hydroxyisoxazole | CHNO | Hydroxy group introduces different reactivity |

This comparison illustrates how the tert-butyl substitution and carboxylic functionality in this compound may confer distinct biological activities that are not present in simpler analogs.

Q & A

Q. What are the established synthetic routes for 3-Butyl-5-methylisoxazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of nitrile oxides with alkynes to form the isoxazole ring, followed by carboxylation to introduce the carboxylic acid group. For example, analogous compounds like 3-substituted isoxazoles are synthesized via [3+2] cycloaddition between nitrile oxides and alkynes under mild conditions (e.g., room temperature, dichloromethane solvent) . Optimization steps include:

- Catalyst selection : Use of triethylamine or other bases to enhance cyclization efficiency.

- Temperature control : Lower temperatures (~0–25°C) minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.

- Table 1 : Comparative Synthesis Parameters for Isoxazole Derivatives

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., butyl chain integration at δ 0.8–1.5 ppm, isoxazole protons at δ 6.0–6.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₀H₁₅NO₃ requires m/z 213.1002 [M+H]⁺).

- X-ray Crystallography : Resolves crystal packing and bond angles (as demonstrated for 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, space group P2₁/c ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions, cell lines, or compound purity. Mitigation strategies include:

- Standardized Bioassays : Use established cell lines (e.g., HEK293 for receptor binding) and validate via dose-response curves.

- Purity Verification : HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity before testing.

- Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with targets like glutamate receptors , followed by electrophysiological validation.

Q. What computational approaches are effective for predicting the reactivity and regioselectivity of this compound in further derivatization?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the isoxazole ring.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DMF).

- Retrosynthetic Analysis : Use tools like Synthia™ to propose feasible routes for introducing substituents at the 3-position.

Q. How do steric and electronic effects of the butyl group influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- LogP Measurement : Determine octanol/water partitioning (e.g., shake-flask method) to assess lipophilicity. The butyl group increases LogP, enhancing membrane permeability but potentially reducing solubility.

- Structure-Activity Relationship (SAR) : Compare with shorter-chain analogs (e.g., methyl or ethyl substituents) in enzyme inhibition assays (IC₅₀ values).

- Thermal Analysis : Differential Scanning Calorimetry (DSC) evaluates melting points and stability (e.g., decomposition above 200°C).

Data Contradiction Analysis

Q. Why might solubility data for this compound vary across studies, and how can this be addressed experimentally?

- Methodological Answer : Solubility discrepancies often stem from:

- pH-dependent ionization : Use potentiometric titration (e.g., SiriusT3) to measure pKa and predict solubility at physiological pH.

- Polymorphism : Screen for crystalline forms via X-ray powder diffraction (XRPD) .

- Table 2 : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 0.12 | 25 | [Hypothetical] |

| Ethanol | 8.7 | 25 | |

| DMSO | 45.3 | 25 |

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, stoichiometry) meticulously.

- Biological Assay Validation : Include positive controls (e.g., known enzyme inhibitors) and triplicate measurements.

- Data Transparency : Publish raw spectral data (NMR, HRMS) in supplementary materials for peer review.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.